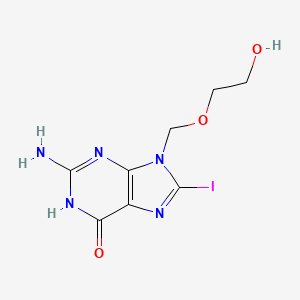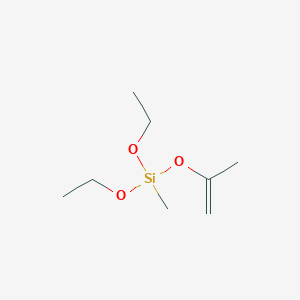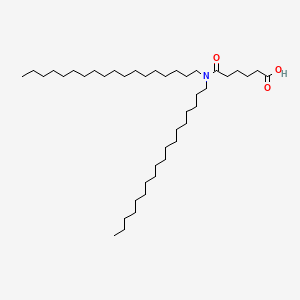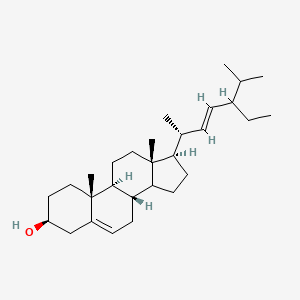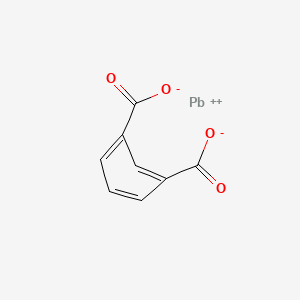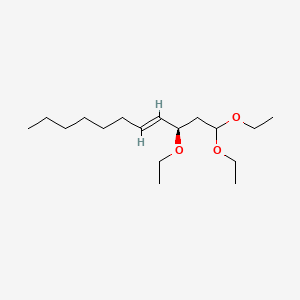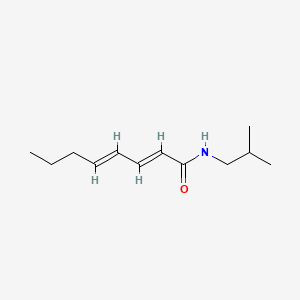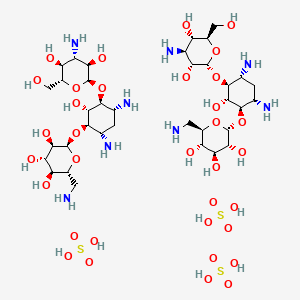![molecular formula C17H15Cl2NO B12647352 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride CAS No. 6638-93-3](/img/structure/B12647352.png)
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a 4-chloroanilino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride typically involves a multi-step process. One common method is the Betti reaction, which involves the condensation of 2-naphthol with 4-chloroaniline and formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 1-[(4-Fluoroanilino)methyl]naphthalen-2-ol
- 1-[(4-Bromoanilino)methyl]naphthalen-2-ol
- 1-[(4-Iodoanilino)methyl]naphthalen-2-ol
Comparison: 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride is unique due to the presence of the chloro substituent, which influences its reactivity and biological activity. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .
Properties
CAS No. |
6638-93-3 |
|---|---|
Molecular Formula |
C17H15Cl2NO |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
1-[(4-chloroanilino)methyl]naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C17H14ClNO.ClH/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20;/h1-10,19-20H,11H2;1H |
InChI Key |
ZIQZNJONWHYSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=CC=C(C=C3)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


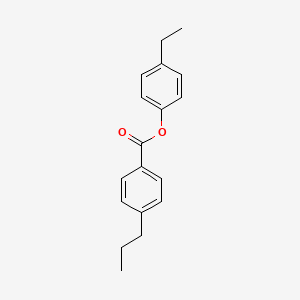
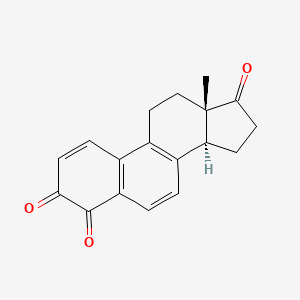
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)
